2-Hexylaniline
Description
This compound belongs to a broader class of alkyl-anilines, which are critical intermediates in organic synthesis, pharmaceuticals, and materials science. Its molecular formula is inferred as C₁₂H₁₉N, with a molar mass of approximately 177.29 g/mol (based on structural analogs like 4-n-Hexylaniline) .
Key properties of 2-Hexylaniline include:
- Solubility: High solubility in organic solvents (e.g., toluene, ethers) due to the hydrophobic hexyl chain.
- Synthesis: Typically prepared via Friedel-Crafts alkylation or nucleophilic substitution reactions, though specific protocols are proprietary or derived from known methods for alkyl-anilines .
- Applications: Used in electronic components (e.g., semiconductor precursors) and polymer synthesis .
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2-hexylaniline |
InChI |
InChI=1S/C12H19N/c1-2-3-4-5-8-11-9-6-7-10-12(11)13/h6-7,9-10H,2-5,8,13H2,1H3 |
InChI Key |
INTQUWVWUSOJEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=CC=C1N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
2-Hexylaniline is part of a homologous series of ortho-substituted alkyl-anilines , including 2-methylaniline, 2-ethylaniline, and 2-propylaniline. The hexyl chain distinguishes it by conferring enhanced hydrophobicity and steric bulk compared to shorter-chain analogs. Below is a comparative analysis with structurally related compounds:
Table 1: Physical and Chemical Properties of Selected Alkyl-Anilines
Key Observations:
Substitution Position :
- Ortho vs. Para Isomers : this compound (ortho) exhibits greater steric hindrance and lower crystallinity compared to 4-n-Hexylaniline (para), which has a linear structure and higher symmetry .
- Electronic Effects : The ortho-substituted hexyl group in this compound induces moderate electron-donating effects, altering reactivity in electrophilic substitution reactions compared to para isomers .
Alkyl Chain Length: Longer chains (e.g., hexyl vs. methyl) enhance hydrophobicity and reduce aqueous solubility.
Functional Group Variations :
- 2-[(2-Ethylhexyl)oxy]aniline incorporates an ether linkage, increasing polarity compared to this compound. This difference impacts applications in surfactants or liquid crystals .
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